molecular formula C12H16N4O2S B2854956 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 327170-35-4

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2854956
CAS No.: 327170-35-4
M. Wt: 280.35
InChI Key: WSLSVHUSNQXORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a high-purity chemical compound designed for pharmaceutical and neurobiological research. As a member of the purine-2,6-dione chemical class, it serves as a key intermediate for investigating structure-activity relationships, particularly in the development of novel central nervous system (CNS) agents. Research into structurally similar 7-benzyl and 7-propyl purine-2,6-dione derivatives has shown these compounds to be potent ligands for serotonin receptors (e.g., 5-HT 1A , 5-HT 2A , and 5-HT 7 ), with selected analogues demonstrating significant antidepressant-like and anxiolytic-like effects in preclinical models . The strategic 8-allylthio and 7-propyl substituents on the purine core are designed to optimize hydrophobic interactions and electronic properties, which are critical for receptor affinity and selectivity . This compound is intended for in vitro biological screening and chemical synthesis applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h5H,2,4,6-7H2,1,3H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLSVHUSNQXORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves several steps. The synthetic routes typically include the reaction of appropriate purine derivatives with prop-2-enylsulfanyl and propyl groups under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the prop-2-enylsulfanyl group with other functional groups.

Scientific Research Applications

8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, in industry, it may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • In contrast, amino groups (e.g., (3-methoxypropyl)amino in ) enhance hydrogen-bonding capacity, while nitro groups () may compromise stability.

Physicochemical and Spectral Properties

  • Lipophilicity: The target compound’s logP is likely higher than analogues with polar 8-substituents (e.g., 2-hydroxyethylamino in ) but lower than those with aromatic 7-substituents (e.g., 2-chlorobenzyl in ).

Biological Activity

8-(Allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, with the molecular formula C12H16N4O2S and a molecular weight of 280.35 g/mol, is a purine derivative that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, thereby modulating signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Activity Type Description Reference
Antioxidant ActivityExhibits significant free radical scavenging capabilities in vitro.
Enzyme InhibitionInhibits xanthine oxidase activity, potentially reducing uric acid levels.
Antimicrobial EffectsDemonstrates antibacterial activity against Gram-positive bacteria.
CytotoxicityShows selective cytotoxicity towards cancer cell lines in preliminary assays.

Case Studies and Research Findings

  • Antioxidant Properties :
    A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
  • Enzyme Inhibition :
    Research published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited xanthine oxidase, an enzyme linked to gout and hyperuricemia. This inhibition could lead to therapeutic applications in managing these conditions.
  • Antimicrobial Activity :
    In a study evaluating various purine derivatives for antimicrobial properties, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. This opens avenues for its use as a potential antimicrobial agent.
  • Cytotoxicity Against Cancer Cells :
    Preliminary cytotoxicity assays revealed that this compound selectively induces apoptosis in several cancer cell lines while sparing normal cells. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.

Q & A

Q. How can researchers troubleshoot low yields in large-scale synthesis?

  • Methodology : Scale-up challenges include exothermic reactions and solvent volume limitations. Use flow chemistry (e.g., Corning G1 reactor) for better heat dissipation. Optimize stoichiometry via DoE (Design of Experiments), varying equivalents of allylthiol (1.2–2.0 eq) and reaction time (12–24 hr). Monitor intermediates by in-line IR spectroscopy .

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